molecular formula C10H9ClN2O2S2 B11492238 N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine

Cat. No.: B11492238
M. Wt: 288.8 g/mol
InChI Key: YZALTYFOCATYBV-UHFFFAOYSA-N
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Description

(5Z)-4-Chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine is a chemical compound that belongs to the class of dithiazoles. Dithiazoles are heterocyclic compounds containing a five-membered ring with two sulfur atoms and one nitrogen atom. This particular compound is characterized by the presence of a chloro group and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-4-chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine typically involves the following steps:

    Formation of the Dithiazole Ring: The dithiazole ring can be synthesized by reacting a suitable precursor with sulfur and a nitrogen source under controlled conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the production of (5Z)-4-chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-4-Chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced dithiazole derivatives.

    Substitution: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

(5Z)-4-Chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-4-chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-4-Chloro-N-phenyl-5H-1,2,3-dithiazol-5-imine: Similar structure but lacks the dimethoxy groups.

    (5Z)-4-Bromo-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

(5Z)-4-Chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine is unique due to the presence of both the chloro and dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2O2S2

Molecular Weight

288.8 g/mol

IUPAC Name

4-chloro-N-(3,5-dimethoxyphenyl)dithiazol-5-imine

InChI

InChI=1S/C10H9ClN2O2S2/c1-14-7-3-6(4-8(5-7)15-2)12-10-9(11)13-17-16-10/h3-5H,1-2H3

InChI Key

YZALTYFOCATYBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=C2C(=NSS2)Cl)OC

Origin of Product

United States

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